3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both isobenzofuran and piperidine moieties. The presence of a fluorobenzyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorobenzyl)-piperidine: This compound shares the fluorobenzyl and piperidine moieties but lacks the spirocyclic structure.
4-(4-Fluorobenzyl)-piperidine: This compound has a similar structure but with the fluorobenzyl group attached at a different position.
Uniqueness
The spirocyclic structure of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] imparts unique chemical and biological properties, making it distinct from other similar compounds. This structure can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C19H20FNO |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C19H20FNO/c20-15-5-3-4-14(12-15)13-18-16-6-1-2-7-17(16)19(22-18)8-10-21-11-9-19/h1-7,12,18,21H,8-11,13H2 |
InChI Key |
UONHUMHPCXXNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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